![molecular formula C11H8F2N2OS B2879428 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1712938-21-0](/img/structure/B2879428.png)
3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
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Description
Synthesis Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are widely conducted. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones is proposed. This synthetic route can be useful for the construction of quinazolin-4 (1H)-one frameworks .Scientific Research Applications
Idiopathic Pulmonary Fibrosis Treatment
This compound has shown promise as a selective inhibitor of discoidin domain receptors (DDRs), which play a significant role in the development of idiopathic pulmonary fibrosis (IPF). Researchers have discovered that targeting DDRs could be a novel therapeutic approach for treating IPF, a severe form of lung disease with limited survival rates and treatment options .
Antibacterial Applications
The quinazolinone structure is closely related to fluoroquinolones, a class of antibacterials. Modifications to the quinolone skeleton, such as incorporating fluorine atoms, have significantly improved antimicrobial properties. This suggests that 3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one could be explored for its potential antibacterial applications, especially against strains resistant to other antibacterials .
Cancer Research
Quinazolinone derivatives have been studied for their antineoplastic activity. Specifically, compounds with similar structures have been effective inhibitors of topoisomerase II in cancer cells, indicating that this compound may also have applications in cancer research, particularly in the development of new cancer therapies .
Material Science
The unique structure of this compound lends itself to potential applications in material science. Its properties could be valuable in the development of new materials with specific desired characteristics, such as increased strength or chemical resistance.
Drug Discovery
Due to its structural uniqueness and potential biological activity, this compound could serve as a scaffold for the development of new drugs. Its core structure could be modified to enhance its activity or specificity towards various biological targets.
Enzyme Inhibition
Compounds with a quinazolinone base have been shown to inhibit various enzymes, which is crucial in the regulation of biochemical pathways. Therefore, this compound could be used in research focused on enzyme inhibition as a means to treat diseases or understand enzyme function better .
properties
IUPAC Name |
3-cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-7-3-6-9(4-8(7)13)14-11(17)15(10(6)16)5-1-2-5/h3-5H,1-2H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBIUBWKXRRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC(=C(C=C3NC2=S)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one |
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